molecular formula C11H6Cl2N2O3S B13871792 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid

Cat. No.: B13871792
M. Wt: 317.1 g/mol
InChI Key: APCKTJNIUOGSTG-UHFFFAOYSA-N
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Description

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid is a chemical compound known for its unique structure and properties It contains a benzoylamino group substituted with two chlorine atoms at the 2 and 6 positions, attached to an isothiazole ring with a carboxylic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with isothiazole-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The isothiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylamino derivatives, while oxidation or reduction can lead to different isothiazole derivatives.

Scientific Research Applications

4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with amino acid residues in proteins, while the isothiazole ring can interact with hydrophobic pockets. These interactions can lead to the inhibition of enzyme activity or modulation of protein function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of 4-(2,6-Dichloro-benzoylamino)-isothiazole-3-carboxylic acid.

    Isothiazole-3-carboxylic acid: Another precursor used in the synthesis.

    4-(2,6-Dichloro-benzoylamino)-1H-pyrazole-3-carboxylic acid: A structurally similar compound with a pyrazole ring instead of an isothiazole ring.

Uniqueness

This compound is unique due to the presence of both the dichlorobenzoyl and isothiazole moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H6Cl2N2O3S

Molecular Weight

317.1 g/mol

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O3S/c12-5-2-1-3-6(13)8(5)10(16)14-7-4-19-15-9(7)11(17)18/h1-4H,(H,14,16)(H,17,18)

InChI Key

APCKTJNIUOGSTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CSN=C2C(=O)O)Cl

Origin of Product

United States

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